molecular formula C11H21Cl2N3O2 B1382813 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride CAS No. 1803586-67-5

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride

Cat. No. B1382813
CAS RN: 1803586-67-5
M. Wt: 298.21 g/mol
InChI Key: DNBLKGPBIDZBSA-UHFFFAOYSA-N
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Description

“1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1803586-67-5 . It has a molecular weight of 298.21 .


Molecular Structure Analysis

The molecular structure of “1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride” is represented by the formula C11H21Cl2N3O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride” include a molecular weight of 298.21 . More detailed properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Antiarrhythmic and Antihypertensive Effects 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been studied for their electrocardiographic, antiarrhythmic, and antihypertensive activity. Notably, compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed strong antiarrhythmic and antihypertensive activities. This suggests that the antiarrhythmic and hypotensive effects may be related to their alpha-adrenolytic properties, depending on the presence of specific moieties in the compound (Malawska et al., 2002).

Inhibition of Protein Kinases Certain derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines are found to be selective inhibitors of protein kinase B. These compounds show potential in the treatment of conditions like inflammation and pain, with osteoarthritis and neuropathic pain among the preferred indications (Norman, 2012).

Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment The inhibition of Dipeptidyl peptidase IV (DPP-IV) is a promising approach for treating type 2 diabetes. Studies of a new DPP-IV inhibitor class, N-substituted-glycyl-2-cyanopyrrolidines, show significant antihyperglycemic activity and the potential for once-a-day administration (Villhauer et al., 2003).

Fragment Elaboration in Drug Discovery Fragment-based screening identified a specific scaffold as a protein kinase B inhibitor. Fragment elaboration, guided by iterative crystallography of inhibitor-PKA-PKB chimera complexes, was used to improve potency and selectivity, resulting in the identification of nanomolar inhibitors with antiproliferative activity (Caldwell et al., 2008).

properties

IUPAC Name

1-[2-(4-aminopiperidin-1-yl)acetyl]pyrrolidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2.2ClH/c12-9-3-6-13(7-4-9)8-11(16)14-5-1-2-10(14)15;;/h9H,1-8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBLKGPBIDZBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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